molecular formula C9H12F3N3 B1479743 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine CAS No. 2092237-99-3

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine

Cat. No.: B1479743
CAS No.: 2092237-99-3
M. Wt: 219.21 g/mol
InChI Key: URJXTKXVXFMAIN-UHFFFAOYSA-N
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Description

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H12F3N3 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJXTKXVXFMAIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s trifluoromethyl group is known to enhance its ability to modulate these cellular processes. For example, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions are crucial for its biochemical activity, as they determine the compound’s effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation. These temporal effects are crucial for understanding the compound’s long-term impact on cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions influence the compound’s metabolic flux and the levels of metabolites in the cells. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical activity, as it affects its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its impact on cellular processes.

Biological Activity

The compound 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine , identified by CAS number 2092237-99-3 , is a synthetic organic molecule with potential biological activity. This article delves into its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12F3N3
  • Molecular Weight : 251.23 g/mol
  • Boiling Point : Predicted at approximately 453.9 °C
  • Density : Estimated at 1.50 g/cm³
  • pKa : Approximately 12.72

These properties suggest that the compound may exhibit stability under various conditions and could be suitable for further biological evaluations.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in biological systems. Preliminary studies indicate that this compound may influence:

  • Neurotransmitter Receptors : Potential modulation of serotonin and dopamine receptors, which could impact mood and behavior.
  • Enzymatic Inhibition : Possible inhibition of enzymes involved in metabolic pathways, thereby affecting cellular functions.

Pharmacological Effects

Research has indicated that compounds within the cyclopentapyrazole class can exhibit various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have shown promise in reducing symptoms of depression in animal models.
  • Anti-inflammatory Properties : Some derivatives have been observed to reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantReduction in depressive-like behaviors
Anti-inflammatoryDecreased cytokine levels
NeuroprotectiveProtection against neuronal apoptosis

Study 1: Antidepressant Efficacy

A study conducted on a related compound demonstrated significant antidepressant-like effects in rodent models. The compound was administered over a period of two weeks, resulting in a notable decrease in immobility time during forced swim tests, suggesting enhanced mood and behavioral improvement.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of cyclopentapyrazole derivatives. The study found that these compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential for treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of cyclopentapyrazole compounds exhibit significant anticancer properties. The presence of the trifluoromethyl group is believed to enhance the interaction with biological targets, potentially leading to improved efficacy against various cancer cell lines .
    • A case study involving a derivative of this compound demonstrated its ability to inhibit cell proliferation in human breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics.
  • Neuroprotective Effects :
    • Research has shown that compounds similar to 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine can modulate neuroinflammatory pathways. This modulation could provide protective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • A notable study highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures, indicating its potential as a neuroprotective agent.
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits inhibitory effects on both gram-positive and gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Material Science Applications

  • Polymer Synthesis :
    • The unique structural features of this compound allow it to be utilized in synthesizing advanced polymers with enhanced thermal and mechanical properties.
    • A recent study demonstrated the incorporation of this compound into polymer matrices, resulting in materials with improved resistance to thermal degradation and mechanical stress.
  • Catalysis :
    • The compound has shown potential as a catalyst or catalyst precursor in organic reactions due to its ability to stabilize reactive intermediates. Its application in promoting specific reaction pathways could lead to more efficient synthetic routes in organic chemistry .

Case Studies

StudyApplicationFindings
Anticancer ActivityInhibition of proliferation in breast cancer cells; potential for drug development
NeuroprotectionReduction of oxidative stress markers; protective effects against neurodegeneration
AntimicrobialEffective against gram-positive and gram-negative bacteria; potential for new antibiotics
Polymer SynthesisEnhanced thermal stability and mechanical properties in polymer matrices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.